molecular formula C7H4FNO B118944 2-Fluoro-6-hydroxybenzonitrile CAS No. 140675-43-0

2-Fluoro-6-hydroxybenzonitrile

Cat. No. B118944
M. Wt: 137.11 g/mol
InChI Key: YEBHNFDMNFHZFF-UHFFFAOYSA-N
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Patent
US07563921B2

Procedure details

150 g (1.1 mol) of 2-fluoro-6-hydroxybenzonitrile were introduced into 2000 ml of ethylene glycol dimethyl ether. Then, 262.8 g (3.3 mol) of concentrated NaOH were added dropwise. The reaction mixture was heated to 65° C. and 95 g (1.1 mol) of chlorodifluoromethane were passed in. The mixture was stirred at 65° C. for one hour and at room temperature overnight. Then, the reaction mixture was stirred into 3 l of water, followed by extraction repeated three times with a total of 800 ml of methyl tert.-butyl ether. The combined organic phases were washed twice with 500 ml of water, once with 250 ml of sodium chloride solution and dried over sodium sulfate. Finally, the solvent was distilled off in vacuo. Yield: 211 g (99% of theory) of the desired product with a purity of 97% according to GC.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
262.8 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[C:4]#[N:5].COCCOC.[OH-].[Na+].Cl[CH:20]([F:22])[F:21]>O>[F:21][CH:20]([F:22])[O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([F:1])[C:3]=1[C:4]#[N:5] |f:2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)O
Name
Quantity
2000 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
262.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
95 g
Type
reactant
Smiles
ClC(F)F
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for one hour and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction
WASH
Type
WASH
Details
The combined organic phases were washed twice with 500 ml of water, once with 250 ml of sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Finally, the solvent was distilled off in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(OC1=C(C#N)C(=CC=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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